REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:8][CH2:9][CH3:10])[CH:7]=1.C1C=C(Cl)C=C(C(OO)=[O:19])C=1>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[N+:4]([O-:19])[CH:5]=[C:6]([O:8][CH2:9][CH3:10])[CH:7]=1
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)OCC
|
Name
|
|
Quantity
|
67.9 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After the resulting solution was stirred for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
over 30 min
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
the mixture was washed with NaS2O3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=[N+](C=C(C1)OCC)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 165 mmol | |
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 62.9% | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |